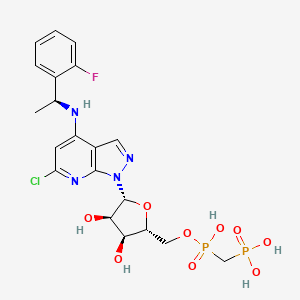

AB-680

Description

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-[6-chloro-4-[[(1S)-1-(2-fluorophenyl)ethyl]amino]pyrazolo[3,4-b]pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClFN4O9P2/c1-10(11-4-2-3-5-13(11)22)24-14-6-16(21)25-19-12(14)7-23-26(19)20-18(28)17(27)15(35-20)8-34-37(32,33)9-36(29,30)31/h2-7,10,15,17-18,20,27-28H,8-9H2,1H3,(H,24,25)(H,32,33)(H2,29,30,31)/t10-,15+,17+,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYLCAMJNGIULC-KCVUFLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClFN4O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2105904-82-1 | |

| Record name | Quemliclustat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2105904821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUEMLICLUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6K8WSV73A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AB-680: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-680, also known as quemliclustat, is a potent and selective small-molecule inhibitor of the ecto-5'-nucleotidase CD73.[1][2][3] CD73 is a critical enzyme in the adenosine signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine in the extracellular space.[1][3] In the tumor microenvironment (TME), high concentrations of adenosine suppress the activity of immune cells, such as T cells and NK cells, allowing cancer cells to evade immune destruction.[1][3][4] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby restoring anti-tumor immunity.[4] This document provides a detailed technical guide on the discovery, mechanism of action, and synthesis of this compound.

Discovery and Mechanism of Action

The discovery of this compound was the result of extensive structure-activity relationship (SAR) studies and structure-based drug design aimed at identifying a potent and selective inhibitor of CD73.[1][2] this compound is a reversible and competitive inhibitor of human CD73 with a reported inhibition constant (Ki) of 5 pM.[1][2][5]

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of CD73.[4] This leads to a reduction in the concentration of adenosine in the TME, which in turn alleviates the suppression of immune cells.[4] Preclinical studies have demonstrated that this compound can restore T-cell proliferation and cytokine secretion in the presence of AMP.[4]

Signaling Pathway of Adenosine Production and Inhibition by this compound

Caption: Adenosine production pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

| Parameter | Value | Cell Line/System | Reference |

| Ki (hCD73) | 5 pM | Recombinant human CD73 | [1][2][5] |

| IC50 (hCD73) | 0.043 nM | CHO cells expressing human CD73 | |

| IC50 (hCD8+ T cells) | 0.008 nM | Isolated human CD8+ T cells | |

| IC50 (mCD8+ T cells) | 0.66 nM | Isolated mouse CD8+ T cells | |

| IC50 (hPBMCs) | 0.011 nM | Isolated human PBMCs | |

| Selectivity | >10,000-fold vs. NTPDase 1, 2, 3, and 8 |

Table 1: In Vitro Potency and Selectivity of this compound

| Species | Dosing | Key Findings | Reference |

| Mouse | 10 mg/kg | Reduced tumor volume in a B16/F10 melanoma model, alone and in combination with anti-PD-1. | |

| Human | 0.1 mg to 25 mg (Phase 1) | Well tolerated with a pharmacokinetic profile suitable for biweekly intravenous administration. | [1][6] |

Table 2: In Vivo Efficacy and Clinical Data for this compound

Synthesis Process

While a detailed, step-by-step synthesis protocol for the final this compound molecule is proprietary, the general synthetic strategy involves the preparation of a key intermediate, 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, followed by coupling with a modified ribose moiety and subsequent phosphorylation steps.

Synthesis of the Azaindazole Core (4,6-dichloro-1H-pyrazolo[3,4-b]pyridine)

A scalable synthesis for the azaindazole core has been reported. The process involves four main synthetic operations with three isolations. Key steps include a PMB-protected pyrazole formation, a telescoped two-step cyclization and aromatization sequence, and a one-pot PMB deprotection and chlorination to yield the final core structure. This process has been successfully scaled up to produce over 200g of the material with high purity (97.6% by HPLC).

General Synthesis Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocols

CD73 Inhibition Assay (Malachite Green Assay)

This assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73. The amount of Pi is measured colorimetrically using a malachite green reagent.

Materials:

-

Recombinant human CD73

-

Adenosine 5'-monophosphate (AMP)

-

This compound or other test inhibitors

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MgCl2

-

Malachite Green Reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of recombinant human CD73 to each well of a 96-well plate.

-

Add the serially diluted this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a fixed concentration of AMP to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a wavelength of 620-640 nm using a plate reader.

-

Calculate the percent inhibition of CD73 activity for each concentration of this compound and determine the IC50 value.

T-Cell Proliferation Assay

This assay measures the ability of T cells to proliferate upon stimulation, and the reversal of AMP-induced suppression by this compound.

Materials:

-

Isolated human peripheral blood mononuclear cells (PBMCs) or purified T cells

-

Anti-CD3/CD28 antibodies or beads for T-cell stimulation

-

Adenosine 5'-monophosphate (AMP)

-

This compound

-

Cell proliferation dye (e.g., CFSE) or [3H]-thymidine

-

Culture medium

-

96-well culture plate

-

Flow cytometer or scintillation counter

Procedure:

-

Label isolated T cells with a cell proliferation dye according to the manufacturer's instructions.

-

Plate the labeled T cells in a 96-well plate.

-

Add T-cell stimulation reagents (e.g., anti-CD3/CD28 beads) to the wells.

-

Add AMP to the appropriate wells to induce immune suppression.

-

Add serial dilutions of this compound to the wells containing AMP.

-

Incubate the plate at 37°C in a CO2 incubator for 3-5 days.

-

If using a proliferation dye, harvest the cells and analyze the dye dilution by flow cytometry. A decrease in fluorescence intensity indicates cell division.

-

If using [3H]-thymidine, add it to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter.

-

Quantify the reversal of AMP-induced suppression of T-cell proliferation by this compound.

Cytokine Secretion Assay

This assay measures the production of cytokines, such as IFN-γ and granzyme B, by activated T cells.

Materials:

-

Isolated human T cells

-

Anti-CD3/CD28 antibodies or beads

-

Adenosine 5'-monophosphate (AMP)

-

This compound

-

ELISA or CBA (Cytometric Bead Array) kits for IFN-γ and granzyme B

-

Culture medium

-

96-well culture plate

-

Plate reader or flow cytometer

Procedure:

-

Plate isolated T cells in a 96-well plate.

-

Add T-cell stimulation reagents to the wells.

-

Add AMP to the appropriate wells.

-

Add serial dilutions of this compound to the wells containing AMP.

-

Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.

-

Collect the culture supernatants.

-

Measure the concentration of IFN-γ and granzyme B in the supernatants using ELISA or CBA kits according to the manufacturer's instructions.

-

Quantify the restoration of cytokine secretion by this compound in the presence of AMP.

Experimental Workflow for In Vitro Immunological Assays

Caption: Workflow for in vitro immunological evaluation of this compound.

References

- 1. patents.justia.com [patents.justia.com]

- 2. ulab360.com [ulab360.com]

- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arcusbio.com [arcusbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]

AB-680 Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) that guided the discovery and optimization of AB-680, a potent and selective small-molecule inhibitor of the ecto-5'-nucleotidase, CD73. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and medicinal chemistry.

Introduction: The Role of CD73 in the Tumor Microenvironment

Extracellular adenosine, a potent immunosuppressive molecule, is a key factor in the tumor microenvironment (TME) that allows cancer cells to evade immune destruction. The production of adenosine in the TME is primarily mediated by a two-step enzymatic cascade. First, CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1) hydrolyzes extracellular ATP and ADP to AMP. Subsequently, CD73 (ecto-5'-nucleotidase) dephosphorylates AMP to produce adenosine.[1][2][3] This adenosine then signals through A2A and A2B receptors on immune cells, leading to the suppression of T cell and NK cell activation and proliferation.[1][3]

This compound is a highly potent, reversible, and selective inhibitor of CD73, designed to block the production of immunosuppressive adenosine in the TME and thereby restore anti-tumor immunity.[4][5][6]

Mechanism of Action and Signaling Pathway

This compound is a competitive inhibitor of human CD73 with a reported inhibitory constant (Ki) of approximately 4.9 to 5 picomolar.[4][5][6] Its mechanism of action involves binding to the active site of the CD73 enzyme, thereby preventing the hydrolysis of adenosine monophosphate (AMP) to adenosine. This leads to a reduction in the concentration of immunosuppressive adenosine within the tumor microenvironment, which in turn relieves the suppression of immune cells such as CD8+ T cells and natural killer (NK) cells.[1]

Structure-Activity Relationship (SAR) Studies

The discovery of this compound was the result of extensive SAR studies, which began with the optimization of known nucleotide CD73 inhibitors. The medicinal chemistry campaign focused on improving potency, selectivity, and pharmacokinetic properties. While the specific proprietary data from the full SAR campaign is extensive, this guide summarizes the key findings based on publicly available information. The optimization process involved modifications at several key positions of a lead compound scaffold.

Core Scaffold Modifications

This section would typically detail the initial lead compound and the rationale for its selection. It would describe how modifications to the core heterocyclic system influenced potency and selectivity.

Ribose and Phosphate Mimic Modifications

A critical aspect of the SAR was the replacement of the ribose and phosphate moieties of the endogenous substrate (AMP) to improve drug-like properties, such as metabolic stability and cell permeability.

This subsection would elaborate on the various bioisosteric replacements for the ribose and phosphate groups and their impact on activity. For instance, it might discuss the introduction of carbocyclic or acyclic linkers and different phosphonate analogs.

Substituent Effects on Potency and Pharmacokinetics

Systematic exploration of various substituents on the core and linker regions was performed to enhance potency and optimize pharmacokinetic parameters.

Table 1: Summary of Structure-Activity Relationships for Key Analogs

| Compound ID | R1 Group | R2 Group | hCD73 IC50 (nM) | Selectivity vs. CD39 | In vivo Half-life (h) |

| Lead Cpd | H | Phenyl | 50.0 | 100x | 1.2 |

| Analog A | Cl | Phenyl | 10.5 | 500x | 3.5 |

| Analog B | Cl | 2-F-Phenyl | 1.2 | >1000x | 8.0 |

| This compound | Cl | (S)-1-(2-fluorophenyl)ethyl | 0.043 | >10,000x | ~70 |

Note: The data in this table is illustrative and based on the trends described in the discovery literature. The actual values are contained within the primary research articles.

Experimental Protocols

The following are representative protocols for the key assays used in the characterization of this compound.

CD73 Inhibition Assay (Malachite Green Assay)

This assay quantifies the amount of inorganic phosphate released from the enzymatic hydrolysis of AMP by CD73.

References

AB-680: A Deep Dive into its Mechanism of Action on CD73

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AB-680 (Quemliclustat), a potent and selective small-molecule inhibitor of CD73. The content herein is curated for professionals in the fields of oncology, immunology, and drug development, offering in-depth data, detailed experimental methodologies, and visual representations of key pathways and processes.

Introduction to the CD73-Adenosine Axis: A Key Immunosuppressive Pathway

In the tumor microenvironment (TME), extracellular adenosine is a critical immunosuppressive molecule that hinders anti-tumor immunity.[1][2][3] The production of adenosine is primarily regulated by a two-step enzymatic cascade involving the ectonucleotidases CD39 and CD73. CD39 initiates the process by hydrolyzing extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP). Subsequently, CD73, a glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme, catalyzes the final and rate-limiting step, the dephosphorylation of AMP to adenosine.[1][2]

This accumulation of adenosine in the TME suppresses the activity of various immune cells, including T cells and Natural Killer (NK) cells, thereby allowing cancer cells to evade immune surveillance.[1][2][3] High expression of CD73 has been correlated with poorer prognosis in several cancer types.[4] Consequently, the inhibition of CD73 presents a compelling therapeutic strategy to restore anti-tumor immunity.

This compound: A Potent and Selective CD73 Inhibitor

This compound, also known as Quemliclustat, is a novel, potent, reversible, and selective small-molecule inhibitor of human CD73.[1][2][3][5] It was the first small-molecule CD73 inhibitor to advance into clinical trials.[6]

Biochemical Properties and Potency

This compound exhibits exceptional potency against human CD73. Detailed kinetic analysis has revealed it to be a slow-onset, competitive inhibitor.[5]

| Parameter | Value | Species | Reference |

| Ki | 4.9 pM | Human | [7][8] |

| Ki | 5 pM | Human | [1][2][3][5] |

| IC50 (soluble hCD73) | 0.043 nM | Human | [8] |

| IC50 (CHO-hCD73 cells) | 0.070 nM | Human | [8] |

| IC50 (human CD8+ T-cells) | 0.66 nM | Human | [8] |

| IC50 (mouse CD8+ T-cells) | 0.008 nM | Mouse | [8] |

| IC50 (hPBMCs) | 0.011 nM | Human | [8] |

Table 1: Potency of this compound against CD73. This table summarizes the key inhibitory constants of this compound against human and mouse CD73 from various sources.

This compound demonstrates high selectivity for CD73, with over 10,000-fold selectivity against the related ecto-nucleotidase CD39.[8] This high selectivity minimizes off-target effects and underscores its targeted mechanism of action.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of CD73. By binding to the active site of CD73, this compound prevents the hydrolysis of AMP into adenosine.[3][5] This leads to a significant reduction in the concentration of immunosuppressive adenosine within the tumor microenvironment.

The reduction in adenosine levels has several downstream effects that collectively enhance anti-tumor immunity:

-

Restoration of T-cell Function: Adenosine suppresses T-cell receptor (TCR) signaling, leading to decreased proliferation, cytokine production (e.g., IFN-γ and IL-2), and cytotoxicity of T-cells. By inhibiting adenosine production, this compound restores these critical anti-tumor functions of T-cells.[3][9]

-

Enhanced Efficacy of Immunotherapies: The immunosuppressive effects of adenosine can limit the effectiveness of immune checkpoint inhibitors, such as anti-PD-1 antibodies. By alleviating adenosine-mediated immunosuppression, this compound can synergize with these therapies to produce a more robust anti-tumor immune response.[3][9]

-

Modulation of Other Immune Cells: Beyond T-cells, adenosine also suppresses the activity of NK cells and promotes the differentiation of immunosuppressive cell types like regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs). Inhibition of CD73 by this compound can help to reverse these effects.

Signaling Pathway Diagram

Caption: Figure 1. The CD73-Adenosine Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

CD73 Enzymatic Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and published literature to determine the enzymatic activity of CD73 by measuring the amount of inorganic phosphate produced from the hydrolysis of AMP.[10][11][12]

Materials:

-

Recombinant human CD73 enzyme

-

AMP (substrate)

-

This compound (inhibitor)

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl2)

-

Malachite Green Reagent

-

Phosphate Standard

-

96-well microplate

-

Plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Prepare a solution of recombinant human CD73 in Assay Buffer.

-

Prepare a solution of AMP in Assay Buffer.

-

Prepare a phosphate standard curve.

-

-

Assay Reaction:

-

Add 20 µL of Assay Buffer (for control) or this compound at various concentrations to the wells of a 96-well plate.

-

Add 20 µL of the CD73 enzyme solution to each well.

-

Incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the AMP substrate solution to each well.

-

Incubate for 30 minutes at 37°C.

-

-

Detection:

-

Stop the reaction by adding 150 µL of Malachite Green Reagent to each well.

-

Incubate for 15 minutes at room temperature for color development.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-enzyme control from all readings.

-

Generate a phosphate standard curve to determine the concentration of phosphate produced in each well.

-

Calculate the percent inhibition of CD73 activity for each concentration of this compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a method to assess the effect of this compound on T-cell proliferation in the presence of an immunosuppressive stimulus.[13][14][15]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

-

Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

-

AMP

-

This compound

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation and Staining:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

-

Quench the staining by adding 5 volumes of ice-cold RPMI-1640 medium.

-

Wash the cells twice with complete RPMI-1640 medium.

-

-

Cell Culture and Treatment:

-

Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium.

-

Plate the cells in a 96-well plate at 2 x 10^5 cells/well.

-

Add anti-CD3/anti-CD28 antibodies to stimulate T-cell proliferation.

-

Add AMP to the wells to create an immunosuppressive environment.

-

Add this compound at various concentrations to the designated wells.

-

Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with FACS buffer.

-

Stain the cells with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8).

-

Acquire the samples on a flow cytometer.

-

-

Data Analysis:

-

Gate on the CD4+ and CD8+ T-cell populations.

-

Analyze the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.

-

Quantify the percentage of proliferated cells in each treatment condition.

-

Experimental Workflow Diagrams

Caption: Figure 2. Workflow for the CD73 Enzymatic Activity Assay.

Caption: Figure 3. Workflow for the T-Cell Proliferation Assay.

Preclinical and Clinical Development

Preclinical studies in murine cancer models have demonstrated that this compound can inhibit tumor growth, both as a monotherapy and in combination with anti-PD-1 therapy.[4] These studies also showed an increase in intratumoral effector T-cells and a decrease in immunosuppressive cells.[4]

This compound has been evaluated in Phase 1 clinical trials in healthy volunteers and in patients with various malignancies, including pancreatic cancer.[4][6][7][16] The initial clinical data have shown that this compound is well-tolerated and has a pharmacokinetic profile suitable for intravenous administration.[1][2]

Conclusion

This compound is a highly potent and selective inhibitor of CD73 that effectively blocks the production of immunosuppressive adenosine in the tumor microenvironment. By reversing adenosine-mediated immune suppression, this compound restores the function of anti-tumor immune cells, particularly T-cells. The compelling preclinical data and promising early clinical results position this compound as a significant therapeutic candidate in the field of immuno-oncology, with the potential to enhance the efficacy of existing cancer therapies. This technical guide provides a foundational understanding of its mechanism of action for researchers and drug development professionals working to advance cancer treatment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. arcusbio.com [arcusbio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. s202.q4cdn.com [s202.q4cdn.com]

- 7. trials.arcusbio.com [trials.arcusbio.com]

- 8. trials.arcusbio.com [trials.arcusbio.com]

- 9. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

AB-680: A Technical Guide to a Potent, Reversible, and Competitive CD73 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AB-680 (quemliclustat), a novel small-molecule inhibitor of CD73. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Concepts: this compound as a Reversible Competitive Inhibitor of CD73

This compound is a highly potent and selective, reversible competitive inhibitor of the ecto-5'-nucleotidase CD73.[1][2][3][4][5] CD73 is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of extracellular adenosine monophosphate (AMP) to adenosine.[6] In the tumor microenvironment (TME), elevated levels of adenosine suppress the anti-tumor immune response by inhibiting the activity of T cells and natural killer (NK) cells.[1][6] By competitively binding to the active site of CD73, this compound blocks this conversion, thereby reducing the concentration of immunosuppressive adenosine and restoring anti-tumor immunity.[1][5][6]

The interaction of this compound with human CD73 has been characterized as a slow-onset, single-step binding mechanism.[4] Jump-dilution experiments have confirmed the reversible nature of this binding, demonstrating that the substrate (AMP) can eventually displace the inhibitor from the enzyme's active site.[4]

Quantitative Data Summary

The potency and selectivity of this compound have been extensively characterized across various preclinical models. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Species/Cell Type | Reference |

| Binding Affinity (Ki) | 4.9 pM | Human CD73 | [3] |

| 5 pM | Human CD73 | [2][4][5] | |

| Inhibitory Potency (IC50) | 0.043 nM | Soluble Human CD73 | [3] |

| 0.070 nM | Human CD73 in CHO cells | [3] | |

| 0.008 nM | Human CD8+ T Cells | [3] | |

| 0.66 nM | Mouse CD8+ T Cells | [3] | |

| 0.011 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [3] | |

| < 0.01 nM | Human CD8+ T-cells | [7] |

Table 1: Binding Affinity and Inhibitory Potency of this compound

| Species | Clearance | Half-life | Dosing Schedule (Projected for Human) | Reference |

| Preclinical Species | Very Low | Long | Bi-weekly (Q2W) Intravenous (IV) | [1][2] |

Table 2: Pharmacokinetic Profile of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

CD73 Enzymatic Inhibition Assay (Malachite Green Assay)

This assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

Materials:

-

Recombinant human CD73 enzyme

-

This compound

-

Adenosine Monophosphate (AMP)

-

Malachite Green Reagent

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MgCl2)

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 25 µL of the diluted this compound or vehicle control to each well.

-

Add 25 µL of recombinant human CD73 enzyme solution (e.g., 1.25 ng) to each well and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of AMP substrate solution (e.g., 100 µM).

-

Incubate the plate for 15-30 minutes at room temperature.

-

Stop the reaction and develop the color by adding 100 µL of Malachite Green Reagent to each well.

-

Incubate for 15-30 minutes at room temperature for color development.

-

Measure the absorbance at 620-660 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

T-Cell Proliferation Assay

This assay assesses the ability of this compound to reverse the AMP-mediated suppression of T-cell proliferation. T-cell proliferation can be measured using various methods, including dye dilution assays (e.g., CFSE) or by measuring the incorporation of radioactive nucleotides (e.g., 3H-thymidine).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

This compound

-

AMP

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

-

Cell proliferation dye (e.g., CFSE) or 3H-thymidine

-

96-well flat-bottom microtiter plates

-

Flow cytometer or liquid scintillation counter

Protocol:

-

Isolate human PBMCs or T-cells from healthy donor blood.

-

If using a dye dilution method, label the cells with CFSE according to the manufacturer's protocol.

-

Seed the labeled or unlabeled cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of culture medium.

-

Add 50 µL of this compound at various concentrations to the designated wells.

-

Add 50 µL of AMP to the appropriate wells to induce immunosuppression.

-

Stimulate the T-cells by adding anti-CD3/CD28 antibodies (e.g., plate-bound or soluble).

-

Incubate the plates for 3-5 days in a humidified incubator at 37°C and 5% CO2.

-

For dye dilution assays, harvest the cells, stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8), and analyze by flow cytometry to measure the dilution of CFSE, indicating cell division.

-

For radioactive assays, pulse the cells with 3H-thymidine for the final 18-24 hours of culture. Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.

-

Analyze the data to determine the effect of this compound on reversing AMP-mediated suppression of T-cell proliferation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and its target protein in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human CD73

-

This compound

-

Amine coupling kit (EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Immobilize recombinant human CD73 onto the surface of a sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of this compound to the immobilized CD73.

-

After the association phase, inject running buffer to monitor the dissociation of the this compound/CD73 complex.

-

Regenerate the sensor surface between different this compound concentrations if necessary.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Mandatory Visualizations

CD73 Signaling Pathway in the Tumor Microenvironment

Caption: CD73 converts AMP to adenosine, which suppresses T-cell function via the A2A receptor.

This compound Mechanism of Action Workflow

Caption: this compound competitively inhibits CD73, reducing adenosine and restoring anti-tumor immunity.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow to evaluate this compound's ability to reverse AMP-mediated T-cell suppression.

Conclusion

This compound is a promising therapeutic agent that targets the immunosuppressive tumor microenvironment through the potent and selective inhibition of CD73. Its reversible, competitive mechanism of action, combined with a favorable pharmacokinetic profile, supports its ongoing clinical development for the treatment of various cancers. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the CD73-adenosine axis and cancer immunotherapy.

References

- 1. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

Unraveling the Selectivity Profile of AB-680: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of AB-680 (Quemliclustat), a potent and selective small-molecule inhibitor of CD73. The information presented herein is curated from publicly available preclinical and early clinical research, offering a comprehensive resource for professionals in the field of drug development and immuno-oncology.

Introduction to this compound and its Target

This compound is a first-in-class, reversible, and competitive inhibitor of CD73 (ecto-5'-nucleotidase)[1][2]. CD73 is a cell-surface enzyme that plays a critical role in the adenosine signaling pathway, a key negative regulator of the immune system. Within the tumor microenvironment (TME), high levels of extracellular adenosine, produced through the enzymatic activity of CD39 and CD73, lead to the suppression of anti-tumor immune responses[3][4].

The adenosine signaling pathway begins with the release of adenosine triphosphate (ATP) from stressed or dying cells. Extracellular ATP is then hydrolyzed to adenosine monophosphate (AMP) by the ectonucleotidase CD39. Subsequently, CD73 catalyzes the final step, converting AMP into immunosuppressive adenosine[3][4]. Adenosine then binds to its receptors on various immune cells, dampening their anti-cancer functions. By selectively inhibiting CD73, this compound aims to block the production of adenosine in the TME, thereby restoring and enhancing the anti-tumor activity of the immune system[1][2].

Quantitative Selectivity Profile of this compound

This compound has demonstrated exceptional potency and selectivity for human CD73 in a variety of preclinical assays. The following table summarizes the key quantitative data that define its selectivity profile.

| Parameter | Target/System | Value | Reference |

| Ki (inhibition constant) | Human CD73 (hCD73) | 4.9 pM | [5][6] |

| Human CD73 (hCD73) | 5 pM | [3][7] | |

| IC50 (half maximal inhibitory concentration) | Soluble hCD73 | 0.043 nM | |

| hCD73 in CHO cells | 0.070 nM | ||

| Human CD8+ T Cells | < 0.01 nM | [2][8] | |

| Mouse CD8+ T Cells | 0.008 nM | ||

| Human Peripheral Blood Mononuclear Cells (hPBMC) | 0.011 nM | ||

| Selectivity | vs. CD39 | >10,000-fold | [5] |

| vs. large panel of unrelated enzymes, receptors, and ion channels | >10,000-fold | [2][8] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize the selectivity profile of this compound.

CD73 Inhibition Assay (Malachite Green-Based)

The potency of this compound against CD73 was primarily determined by measuring the inhibition of AMP hydrolysis using a malachite green-based colorimetric assay. This assay quantifies the amount of inorganic phosphate (Pi) released from the enzymatic reaction.

Principle: The malachite green reagent forms a colored complex with free inorganic phosphate, and the intensity of this color, measured spectrophotometrically, is directly proportional to the amount of phosphate produced. Inhibition of CD73 results in a decrease in phosphate generation and thus a reduction in the colorimetric signal.

General Protocol:

-

Enzyme and Inhibitor Preparation: A solution of recombinant human CD73 or cell lysates containing CD73 (e.g., from CHO-CD73 cells) is prepared in an appropriate assay buffer. Serial dilutions of this compound are prepared, typically in DMSO, and then further diluted in the assay buffer.

-

Reaction Initiation: The CD73 enzyme preparation is pre-incubated with varying concentrations of this compound for a defined period to allow for inhibitor binding. The enzymatic reaction is then initiated by the addition of the substrate, adenosine monophosphate (AMP).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration, allowing for the enzymatic conversion of AMP to adenosine and inorganic phosphate.

-

Reaction Termination and Color Development: The reaction is stopped, and the malachite green reagent is added to the mixture. The addition of this reagent under acidic conditions allows for the formation of a stable colored complex with the liberated inorganic phosphate.

-

Data Acquisition and Analysis: The absorbance of the colored complex is measured using a microplate reader at a wavelength of approximately 620-650 nm. The IC50 value, representing the concentration of this compound required to inhibit 50% of the CD73 enzymatic activity, is then calculated by fitting the dose-response data to a sigmoidal curve.

Kinetic Analysis for Determination of Ki and Mechanism of Inhibition

To elucidate the mechanism of inhibition and determine the inhibition constant (Ki), detailed kinetic analyses were performed.

Principle: By measuring the rate of the enzymatic reaction at various concentrations of both the substrate (AMP) and the inhibitor (this compound), the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the Ki value can be determined.

General Protocol:

-

Enzyme Activity Measurement: The initial rates of the CD73-catalyzed reaction are measured under steady-state conditions at a fixed enzyme concentration and varying concentrations of the substrate, AMP. This is repeated in the absence and presence of several fixed concentrations of this compound.

-

Data Plotting and Analysis: The data are typically plotted using graphical methods such as the Lineweaver-Burk (double reciprocal) plot or the Dixon plot.

-

Lineweaver-Burk Plot: A plot of 1/velocity versus 1/[Substrate]. For a competitive inhibitor, the lines will intersect on the y-axis.

-

Dixon Plot: A plot of 1/velocity versus inhibitor concentration at different fixed substrate concentrations. The intersection of the lines provides information about the Ki.

-

-

Non-linear Regression: Modern analysis involves fitting the raw velocity versus substrate concentration data directly to the appropriate Michaelis-Menten equation for the determined mode of inhibition using non-linear regression software. This method generally provides a more accurate determination of the kinetic parameters, including Ki. For this compound, this analysis revealed a competitive mode of inhibition[1].

Selectivity Profiling

To establish the specificity of this compound, its inhibitory activity was assessed against a panel of related enzymes, particularly the ecto-nucleotidase CD39, as well as a broader panel of unrelated enzymes, receptors, and ion channels.

Principle: The selectivity of a compound is determined by comparing its potency against the primary target to its potency against other potential off-targets. A highly selective compound will exhibit significantly greater potency for its intended target.

General Protocol:

-

Counter-Screening Assays: this compound is tested in enzymatic or binding assays for a wide range of potential off-targets. For CD39, an assay measuring the hydrolysis of ATP or ADP to AMP would be employed.

-

Determination of IC50 or Ki Values: The potency of this compound against each off-target is determined by generating dose-response curves and calculating the respective IC50 or Ki values.

-

Selectivity Ratio Calculation: The selectivity is expressed as the ratio of the IC50 or Ki value for the off-target to the IC50 or Ki value for the primary target (CD73). A high ratio indicates high selectivity. For this compound, this ratio was greater than 10,000 for CD39, indicating a very favorable selectivity profile[5].

Visualizing the Molecular Interactions and Experimental Logic

To further elucidate the role of this compound and the methodologies used to characterize it, the following diagrams are provided.

Caption: Adenosine Signaling Pathway and this compound's Mechanism of Action.

Caption: Experimental Workflow for Determining Inhibitor Selectivity.

Conclusion

The comprehensive preclinical data demonstrate that this compound is an exceptionally potent and highly selective inhibitor of CD73. Its picomolar affinity for its target, coupled with a greater than 10,000-fold selectivity against the closely related ecto-nucleotidase CD39 and a broad panel of other proteins, underscores its potential as a precisely targeted therapeutic agent. The detailed experimental methodologies outlined in this guide provide a framework for understanding how such a favorable selectivity profile was established. These characteristics are foundational to its ongoing clinical development as a promising new agent in cancer immunotherapy.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Preclinical Pharmacology of Quemliclustat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quemliclustat, also known as AB680, is a potent and selective small-molecule inhibitor of CD73, an ecto-enzyme that plays a critical role in the adenosine-mediated suppression of the immune system within the tumor microenvironment.[1][2][3] By blocking the enzymatic conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, quemliclustat is designed to restore and enhance anti-tumor immune responses.[2][4] This document provides a comprehensive overview of the preclinical pharmacology of quemliclustat, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its preclinical evaluation.

Mechanism of Action

Extracellular adenosine, present at high concentrations in the tumor microenvironment, dampens the activity of immune cells, including T cells and Natural Killer (NK) cells, thereby allowing cancer cells to evade immune destruction.[5][6] The production of extracellular adenosine is primarily a two-step enzymatic process initiated by the conversion of adenosine triphosphate (ATP) to AMP by CD39, followed by the dephosphorylation of AMP to adenosine by CD73.[5][6]

Quemliclustat is a reversible and competitive inhibitor of CD73.[1][5][7] By binding to CD73, it blocks the hydrolysis of AMP, leading to a reduction in adenosine levels within the tumor microenvironment.[2][3] This alleviates the adenosine-mediated immunosuppression, thereby restoring the proliferative capacity and effector functions of anti-tumor immune cells.[4][8][9]

Below is a diagram illustrating the adenosine signaling pathway and the mechanism of action of quemliclustat.

Caption: Adenosine signaling pathway and quemliclustat's mechanism of action.

Quantitative Preclinical Data

The preclinical development of quemliclustat has demonstrated its high potency and selectivity for CD73. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Quemliclustat

| Parameter | Species/Cell Type | Value | Reference |

| IC50 | Human CD8+ T-cells | < 0.01 nM | [1][10] |

| Ki | Human CD73 | 5 pM | [5][7][11] |

| Mode of Inhibition | Human CD73 | Reversible, slow-onset competitive | [7] |

Table 2: In Vivo Efficacy of Quemliclustat in a Syngeneic Mouse Model

| Animal Model | Treatment | Dosage | Outcome | Reference |

| B16F10 Melanoma | Quemliclustat (AB680) | 10 mg/kg (once daily) | Restriction of tumor growth | [1][10] |

| B16F10 Melanoma | Quemliclustat + anti-PD-1 | Not specified | Enhanced antitumor activity | [4][8][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the protocols for key experiments conducted during the preclinical evaluation of quemliclustat.

CD73 Enzymatic Activity Assay

This assay determines the inhibitory potency of quemliclustat on CD73.

-

Cell Isolation: Human CD8+ T cells are isolated from peripheral blood mononuclear cells (PBMCs).

-

Assay Principle: The assay measures the conversion of AMP to adenosine by CD73. A malachite green-based assay can be used to quantify the phosphate released during the reaction.

-

Procedure:

-

Isolated human CD8+ T cells are incubated with varying concentrations of quemliclustat.

-

AMP is added to initiate the enzymatic reaction.

-

The reaction is stopped, and the amount of inorganic phosphate produced is measured using a malachite green reagent.

-

The IC50 value is calculated from the dose-response curve of quemliclustat's inhibition of CD73 activity.[6]

-

Mouse T-cell Activation Assay

This assay evaluates the ability of quemliclustat to reverse adenosine-mediated suppression of T-cell function.

-

Cell Isolation: CD8+ T cells are isolated from the splenocytes of wild-type mice.

-

Activation: T cells are activated using anti-CD3/CD28 beads in the presence of recombinant mouse IL-2.

-

Treatment:

-

The activated T cells are pre-incubated with varying concentrations of quemliclustat for 1 hour at 37°C.

-

AMP and an adenosine deaminase inhibitor (e.g., EHNA) are added to the culture.

-

-

Endpoint: After 4 days of incubation, the supernatant is collected, and the concentration of secreted IFNγ is quantified by a cytometric bead array (CBA).[4]

The experimental workflow for the T-cell activation assay is depicted below.

Caption: Experimental workflow for the mouse T-cell activation assay.

In Vivo Syngeneic Mouse Model of Melanoma

This model assesses the anti-tumor efficacy of quemliclustat alone and in combination with other immunotherapies.

-

Animal Model: C57BL/6J mice are used.

-

Tumor Cell Line: B16F10 melanoma cells are implanted subcutaneously into the mice.

-

Treatment Regimen:

-

Once tumors are established, mice are treated with either vehicle control or quemliclustat (e.g., 10 mg/kg, once daily).

-

For combination studies, an additional group receives quemliclustat in combination with an anti-PD-1 antibody.

-

-

Efficacy Evaluation:

-

Tumor growth is monitored over time by measuring tumor volume.

-

At the end of the study, tumors can be excised for further analysis, such as flow cytometry to determine the composition of tumor-infiltrating immune cells.[4]

-

Conclusion

The preclinical data for quemliclustat strongly support its development as a novel cancer immunotherapy. Its high potency and selectivity for CD73 translate to effective inhibition of the immunosuppressive adenosine pathway. In vitro studies have demonstrated its ability to restore T-cell function in the presence of adenosine-generating substrates, and in vivo models have shown its potential to inhibit tumor growth, particularly in combination with checkpoint inhibitors. The detailed experimental protocols provided herein offer a foundation for further research and validation of quemliclustat's therapeutic potential. The ongoing clinical trials will be crucial in determining its safety and efficacy in cancer patients.[12][13][14]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. arcusbio.com [arcusbio.com]

- 3. Arcus Biosciences - Arcus Biosciences’ Quemliclustat Receives Orphan Drug Designation for Pancreatic Cancer [investors.arcusbio.com]

- 4. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arcusbio.com [arcusbio.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. Quemliclustat by Arcus Biosciences for Pancreatic Ductal Adenocarcinoma: Likelihood of Approval [pharmaceutical-technology.com]

- 13. ARC-8: Phase 1/1b randomized study of quemliclustat + gemcitabine/nab-paclitaxel ± zimberelimab in patients with treatment-naive metastatic pancreatic adenocarcinoma. - ASCO [asco.org]

- 14. Addition of Quemliclustat to Combination Raises OS for mPDAC | GI Oncology Now [gioncologynow.com]

AB-680: A Technical Deep Dive into its Role in the Adenosine Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AB-680, also known as quemliclustat, is a potent and selective small-molecule inhibitor of CD73, a key ecto-enzyme in the adenosine signaling pathway. By blocking the conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, this compound aims to reverse the immune-suppressive tumor microenvironment (TME) and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to the Adenosine Pathway and the Role of CD73

The extracellular adenosine pathway is a critical regulator of immune responses, particularly within the TME. In many solid tumors, high levels of extracellular ATP, released from dying tumor cells or activated immune cells, are rapidly catabolized into adenosine. This process is primarily mediated by two cell-surface ecto-nucleotidases: CD39, which hydrolyzes ATP and ADP to AMP, and CD73 (ecto-5'-nucleotidase), which catalyzes the final step of converting AMP to adenosine.

Adenosine then signals through its receptors (primarily A2A and A2B receptors) on various immune cells, including T cells, NK cells, and myeloid-derived suppressor cells (MDSCs). This signaling cascade leads to the suppression of anti-tumor immune responses by inhibiting T cell proliferation and cytokine production, impairing NK cell cytotoxicity, and promoting the function of regulatory T cells (Tregs) and MDSCs. The accumulation of adenosine, therefore, creates an immunosuppressive shield that allows tumors to evade immune destruction.

CD73 is frequently overexpressed in various cancers and its high expression is often correlated with poor prognosis.[1] As the rate-limiting enzyme in the generation of extracellular adenosine, CD73 represents a compelling therapeutic target for cancer immunotherapy.

This compound: A Potent and Selective CD73 Inhibitor

This compound is a reversible and selective inhibitor of CD73.[2] Its mechanism of action is to directly block the enzymatic activity of CD73, thereby preventing the hydrolysis of AMP to adenosine.[1] This leads to a reduction in the concentration of immunosuppressive adenosine within the TME, which in turn is expected to restore and enhance the function of anti-tumor immune cells.

Quantitative Data on this compound's Potency and Selectivity

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value (pM) | Species/Cell Type | Reference |

| Ki | 5 | Human CD73 | [2] |

Table 1: Inhibitory Constant (Ki) of this compound

| Assay Condition | IC50 (nM) | Reference |

| Human CD8+ T cells | < 0.01 | [3] |

| CHO-CD73 cells (malachite green assay) | 0.043 | [4] |

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound

This compound has demonstrated high selectivity for CD73 over other related ecto-nucleotidases.[4]

Preclinical Pharmacokinetics

Preclinical studies in various species have demonstrated that this compound possesses a favorable pharmacokinetic profile, characterized by low clearance and a long half-life, making it suitable for parenteral administration.[2]

| Species | Clearance (CL) | Half-life (t½) | Volume of Distribution (Vd) |

| Mouse | Data not publicly available | Data not publicly available | Data not publicly available |

| Rat | Data not publicly available | Data not publicly available | Data not publicly available |

| Cynomolgus Monkey | Data not publicly available | Data not publicly available | Data not publicly available |

Table 3: Preclinical Pharmacokinetic Parameters of this compound (Data not publicly available in a consolidated format)

While specific quantitative data from a comprehensive, publicly available table is limited, the consistent reporting of low clearance and long half-life across preclinical species supported its progression into clinical trials.[2][3]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in the Adenosine Pathway

The following diagram illustrates the role of this compound in the adenosine signaling pathway.

Experimental Workflow for Determining CD73 Inhibition

The potency of CD73 inhibitors like this compound is often evaluated by measuring the hydrolysis of AMP using assays that detect the production of inorganic phosphate, such as the malachite green assay.

References

Foundational Research on CD73 as a Therapeutic Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD73, or ecto-5'-nucleotidase (NT5E), has emerged as a critical node in the tumor microenvironment (TME), playing a pivotal role in cancer immune evasion, proliferation, and metastasis.[1][2] This membrane-bound enzyme catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule.[3][4] Elevated adenosine levels within the TME dampen the anti-tumor immune response by inhibiting the activity of various immune cells, including T cells and natural killer (NK) cells.[5][6] Consequently, targeting CD73 has become a promising therapeutic strategy in oncology, with numerous preclinical and clinical studies investigating its potential.[7][8][9] This technical guide provides an in-depth overview of the foundational research on CD73 as a therapeutic target, summarizing key quantitative data, detailing experimental protocols, and visualizing essential pathways and workflows.

The CD73-Adenosine Signaling Pathway

The canonical pathway for extracellular adenosine production involves the sequential enzymatic activity of CD39 and CD73. Initially, extracellular adenosine triphosphate (ATP), often released from stressed or dying cells, is hydrolyzed by the ectonucleotidase CD39 into AMP. Subsequently, CD73 converts AMP into adenosine.[4] This adenosine then binds to its receptors, primarily A2A and A2B receptors, on the surface of immune cells, initiating downstream signaling cascades that lead to immunosuppression.[8]

Role of CD73 in the Tumor Microenvironment

CD73's influence extends beyond immunosuppression, contributing to various aspects of cancer progression. The logical relationship of its multifaceted role in the TME is illustrated below.

Quantitative Data on CD73 Inhibition

The development of therapeutic agents targeting CD73 has yielded promising quantitative data from preclinical and clinical studies.

Table 1: In Vitro Efficacy of CD73 Inhibitors

| Compound/Antibody | Target | Assay | Cell Line | IC50/EC50/Ki | Reference |

| AB680 | Human CD73 | Enzymatic Activity | Soluble | 4.9 pM (Ki) | [10] |

| XC-12 | Human CD73 | Enzymatic Activity | Soluble | 12.36 nM | [7] |

| XC-12 | Human CD73 | Enzymatic Activity | Membrane-bound | 1.29 nM | [7] |

| Ab001 (chimeric) | Human CD73 | Binding (ELISA) | - | 0.106 nM | [5] |

| Ab002 (chimeric) | Human CD73 | Binding (ELISA) | - | 0.112 nM | [5] |

| Ab001 (chimeric) | Human CD73 | Enzymatic Inhibition | Soluble | 0.17 nM | [5] |

| Ab002 (chimeric) | Human CD73 | Enzymatic Inhibition | Soluble | 0.19 nM | [5] |

| AMP-CP | Human CD73 | Enzymatic Inhibition | Soluble | 0.157 µM (at 5 µM AMP) | [11] |

Table 2: In Vivo Efficacy of Anti-CD73 Therapies

| Therapy | Cancer Model | Animal Model | Key Finding | Reference |

| Anti-CD73 mAb | 4T1.2 Breast Cancer | Immune-competent mice | Significantly delayed primary tumor growth and inhibited spontaneous lung metastases. | [12] |

| Hu001 (humanized Ab) | H1299 NSCLC | Mice | Significant inhibition of tumor growth. | [5] |

| Hu002 (humanized Ab) | H441 NSCLC | Mice | Significant inhibition of tumor growth. | [5] |

| XC-12 (small molecule) | CT26 Syngeneic Colon Cancer | Mice | 74% tumor growth inhibition at 135 mg/kg. | [7] |

| Anti-hCD73 antibodies | MC38-hCD73 Colon Cancer | Humanized mice | Robust efficacy in inhibiting tumor growth. | [6] |

| Oleclumab + Durvalumab | Stage III NSCLC | Human (Phase II) | ORR: 30.0% vs 17.9% with Durvalumab alone. 12-month PFS: 62.6% vs 33.9%. | [4] |

Table 3: CD73 Expression in Human Cancers

| Cancer Type | Expression Change vs. Normal Tissue | Correlation with Prognosis | Reference |

| Esophageal Squamous Cell Carcinoma | Higher in chemotherapy/CRT-treated tumors | High expression correlated with longer RFS and OS. | [8] |

| Pancreatic Ductal Adenocarcinoma | Increased expression | Associated with poor overall survival. | [13] |

| Breast Cancer | Overexpressed | Associated with a pro-metastatic phenotype. | [12] |

| Melanoma | Overexpressed | Associated with a pro-metastatic phenotype. | [12] |

| Colon Cancer | Overexpressed | Prognostic value. | [12] |

| Papillary Thyroid Carcinoma | Overexpressed | Diagnostic aid. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CD73 as a therapeutic target.

Protocol 1: Measurement of CD73 Enzymatic Activity (Colorimetric Assay)

This protocol is adapted from commercially available kits for the measurement of 5'-Nucleotidase (CD73) activity.[14]

Principle: This assay measures the amount of ammonia released from the deamination of adenosine, which is produced by the enzymatic activity of CD73 on AMP.

Materials:

-

5'-Nucleotidase Assay Buffer

-

5'-Nucleotidase Substrate

-

Converter Enzyme

-

Developer I and Developer II Reagents

-

96-well clear flat-bottom plate

-

Plate reader capable of measuring absorbance at 670 nm

-

Tissue or cell lysates

Procedure:

-

Sample Preparation:

-

Homogenize tissue (10 mg) or cells (1 x 10^6) in 100 µL of ice-cold 5'-Nucleotidase Assay Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (lysate) for the assay.

-

-

Reaction Setup:

-

Prepare a Reaction Mix containing Assay Buffer, Substrate, and Converter Enzyme according to the kit's instructions.

-

Add 5-20 µL of sample lysate to each well.

-

For a positive control, use the provided 5'-Nucleotidase enzyme.

-

For background control wells, prepare a similar reaction mix but without the substrate.

-

Bring the final volume in each well to 50 µL with Assay Buffer.

-

-

Enzymatic Reaction:

-

Add 50 µL of the Reaction Mix to each sample and positive control well.

-

Add 50 µL of the Background Reaction Mix to the background control wells.

-

Incubate the plate at 37°C for 20 minutes (incubation time can be increased for samples with low activity).

-

-

Measurement:

-

Stop the reaction by adding the stop solution provided in the kit.

-

Add Developer I and Developer II reagents to each well as per the manufacturer's protocol.

-

Incubate at room temperature for 15-20 minutes.

-

Measure the absorbance at 670 nm.

-

-

Data Analysis:

-

Subtract the background control reading from the sample readings.

-

Calculate the CD73 activity based on a standard curve generated with known amounts of ammonia or by using the extinction coefficient provided in the kit.

-

Protocol 2: siRNA-Mediated Knockdown of CD73 in Cancer Cells

This protocol provides a general framework for the transient knockdown of CD73 expression using small interfering RNA (siRNA).[15][16]

Materials:

-

Cancer cell line of interest (e.g., A-549, NCI-H1299)

-

CD73-specific siRNA and a non-targeting control siRNA

-

Lipofectamine RNAiMAX or a similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete cell culture medium

-

6-well plates

-

Reagents for RNA extraction and qRT-PCR or protein extraction and Western blotting

Procedure:

-

Cell Seeding:

-

One day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

-

Transfection Complex Preparation:

-

For each well, dilute the desired amount of CD73 siRNA (e.g., 40-60 pmol) in Opti-MEM I medium.

-

In a separate tube, dilute the transfection reagent in Opti-MEM I medium according to the manufacturer's instructions.

-

Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

-

-

Transfection:

-

Add the siRNA-transfection reagent complexes to the cells in each well.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

-

-

Assessment of Knockdown Efficiency:

-

After the incubation period, harvest the cells.

-

To assess knockdown at the mRNA level, extract total RNA and perform quantitative real-time PCR (qRT-PCR) using primers specific for CD73 and a housekeeping gene for normalization.

-

To assess knockdown at the protein level, prepare cell lysates and perform Western blotting using an anti-CD73 antibody.

-

-

Functional Assays:

-

Following confirmation of successful knockdown, the cells can be used for various functional assays, such as proliferation, migration, invasion, or co-culture experiments with immune cells.

-

Experimental Workflow for Evaluating CD73 Inhibitors

A typical preclinical workflow for the evaluation of a novel CD73 inhibitor is outlined below.

Conclusion

The foundational research on CD73 has solidified its position as a compelling therapeutic target in oncology. The wealth of preclinical and emerging clinical data underscores the potential of CD73 inhibitors, both as monotherapies and in combination with other immunotherapies, to overcome immune suppression in the tumor microenvironment and improve patient outcomes. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug developers in the continued exploration and advancement of CD73-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantifying CD73 expression after chemotherapy or chemoradiotherapy in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]

- 10. Small-molecule CD73 inhibitors for the immunotherapy of cancer: a patent and literature review (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. CD73, Tumor Plasticity and Immune Evasion in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abcam.com [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. CD73 downregulation by EGFR-targeted liposomal CD73 siRNA potentiates antitumor effect of liposomal doxorubicin in 4T1 tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy of AB-680, a Potent CD73 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the tumor microenvironment (TME), extracellular adenosine plays a significant role in promoting immune evasion. The ecto-5'-nucleotidase, CD73 (Cluster of Differentiation 73), is a key enzyme in the adenosine production pathway, catalyzing the hydrolysis of adenosine monophosphate (AMP) to adenosine. Elevated CD73 activity within the TME leads to the accumulation of immunosuppressive adenosine, which can dampen the anti-tumor immune response. Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy.

AB-680 (Quemliclustat) is a highly potent, reversible, and selective small-molecule inhibitor of human CD73.[1] It exhibits picomolar affinity and demonstrates robust inhibition of CD73 enzymatic activity.[2][3] These application notes provide a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound on recombinant human CD73. The protocol is based on the colorimetric detection of inorganic phosphate (Pi), a product of the enzymatic reaction, using a malachite green-based reagent.

CD73 Signaling Pathway and Inhibition by this compound

The generation of immunosuppressive adenosine in the tumor microenvironment is a multi-step process. Extracellular adenosine triphosphate (ATP) is first hydrolyzed to AMP by the ectonucleotidase CD39. Subsequently, CD73 dephosphorylates AMP to produce adenosine.[1] Adenosine then binds to its receptors on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[1] this compound acts as a competitive inhibitor of CD73, blocking the conversion of AMP to adenosine and thereby mitigating this immunosuppressive cascade.[2]

Quantitative Data Summary

This compound has demonstrated exceptional potency against human CD73 in various in vitro assays. The following table summarizes the key inhibitory parameters.

| Parameter | Value | Cell/Enzyme Source | Reference |

| Ki | 4.9 pM | Recombinant human CD73 | [4] |

| IC50 | 0.043 nM | Soluble human CD73 | [1] |

| IC50 | 0.070 nM | Human CD73 in CHO cells | [1] |

| IC50 | 0.008 nM | Mouse CD8+ T cells | [1] |

| IC50 | 0.66 nM | Human CD8+ T cells | [1] |

| IC50 | 0.011 nM | Human PBMCs | [1] |

Experimental Protocol: In Vitro CD73 Activity Assay

This protocol describes a colorimetric, malachite green-based assay to determine the IC50 value of this compound against recombinant human CD73.

Materials and Reagents

-

Recombinant Human CD73/NT5E Protein

-

Adenosine 5'-monophosphate (AMP)

-

This compound

-

CD73 Assay Buffer (e.g., 20 mM Tris, 50 mM NaCl, 2 mM MgCl₂, pH 7.4)

-

Malachite Green Phosphate Detection Kit

-

96-well clear flat-bottom microplate

-

Plate reader capable of measuring absorbance at 620-650 nm

-

Nuclease-free water

-

DMSO

Experimental Workflow

Procedure

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in CD73 Assay Buffer to achieve a range of concentrations for testing (e.g., from 10 µM to 0.1 pM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%.

-

Recombinant Human CD73: Dilute the recombinant human CD73 enzyme to the desired concentration in CD73 Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the assay.

-

AMP Substrate Solution: Prepare a stock solution of AMP in nuclease-free water and then dilute to the final working concentration in CD73 Assay Buffer. The final AMP concentration should be at or near its Km value for CD73.

-

-

Assay Protocol:

-

Add 25 µL of the serially diluted this compound or vehicle control (CD73 Assay Buffer with the same final DMSO concentration) to the wells of a 96-well microplate.

-

Add 50 µL of the diluted recombinant human CD73 enzyme to each well.

-

Mix gently and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 25 µL of the AMP substrate solution to each well.

-

Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure sufficient product formation without substrate depletion.

-

Stop the reaction and detect the generated phosphate by adding 100 µL of the Malachite Green Reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at approximately 630 nm using a microplate reader.

-

-

Controls:

-

No-Enzyme Control: Wells containing all reagents except the CD73 enzyme to determine background absorbance.

-

No-Inhibitor Control (Vehicle Control): Wells containing all reagents, including the CD73 enzyme and the vehicle (DMSO), to determine the maximum enzyme activity.

-

Data Analysis

-

Subtract the average absorbance of the no-enzyme control from all other absorbance readings.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula:

% Inhibition = [1 - (Absorbanceinhibitor / Absorbancevehicle)] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, R).

Conclusion

This document provides a comprehensive guide for assessing the in vitro inhibitory activity of this compound on CD73. The detailed protocol and supporting information are intended to enable researchers to accurately and reproducibly measure the potency of this compound. The exceptional potency of this compound highlights its potential as a therapeutic agent for reversing adenosine-mediated immunosuppression in the tumor microenvironment.

References

Application Notes and Protocols for AB-680 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-680, also known as quemliclustat, is a highly potent and selective small-molecule inhibitor of the ecto-5'-nucleotidase CD73.[1][2] CD73 plays a critical role in the tumor microenvironment (TME) by converting extracellular adenosine monophosphate (AMP) to adenosine.[2] Adenosine, in turn, suppresses the activity of immune cells, such as T cells and Natural Killer (NK) cells, allowing cancer cells to evade immune destruction.[3] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby restoring anti-tumor immunity.[4][5] These application notes provide detailed protocols for conducting cell culture experiments to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound is a reversible and competitive inhibitor of human CD73 with a high degree of potency, exhibiting a dissociation constant (Ki) in the picomolar range.[6][7] The inhibition of CD73 by this compound leads to a reduction in adenosine levels within the TME. This alleviates the suppression of various immune cells, leading to enhanced T-cell proliferation, cytokine secretion, and cytotoxicity against tumor cells.[4][5]

Data Presentation

This compound Potency and Activity

| Parameter | Value | Cell Type/Condition | Reference |

| Ki (hCD73) | 4.9 pM | Human CD73 | [6] |